1-Bromo-4-(2-bromoethyl)benzene
Overview
Description
1-Bromo-4-(2-bromoethyl)benzene, also known as 4-Bromo-1-(2-bromoethyl)benzene, is an organobromine compound with the molecular formula C8H8Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring and another bromine atom is attached to an ethyl group that is connected to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Bromo-4-(2-bromoethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the reaction of phenethyl alcohol with hydrogen bromide, where the phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced, followed by refluxing the reaction .
Chemical Reactions Analysis
1-Bromo-4-(2-bromoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Bromo-4-(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromoethyl)benzene involves electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is similar to other electrophilic aromatic substitution reactions involving carbocation intermediates.
Comparison with Similar Compounds
1-Bromo-4-(2-bromoethyl)benzene can be compared with other similar compounds such as:
Bromobenzene (C6H5Br): A simpler aryl bromide with only one bromine atom attached to the benzene ring.
(2-Bromoethyl)benzene (C8H9Br): Similar to this compound but with only one bromine atom attached to the ethyl group.
4-Bromobenzyl bromide (C7H6Br2): Contains two bromine atoms, one attached to the benzene ring and the other to a methyl group.
This compound is unique due to the presence of two bromine atoms, one on the benzene ring and the other on the ethyl group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(2-bromoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDRDYSJZQPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451829 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-28-7 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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